3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Overview
Description
3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a fused benzene and pyran ring system, which is characteristic of coumarins. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-ethyl-4,8-dimethyl-2H-chromen-2-one and 1-methyl-2-oxopropanol.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid or sulfuric acid as a catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the chromen-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of coumarins, including antimicrobial and anti-inflammatory properties, make this compound a subject of interest in biological research. It can be used to study the mechanisms of action of coumarin derivatives.
Medicine: In medicine, coumarin derivatives are explored for their potential therapeutic applications. This compound may be used in the development of new drugs targeting various diseases.
Industry: In the industry, coumarins are used in the production of fragrances, flavors, and pharmaceuticals. This compound can be utilized in the synthesis of these products.
Mechanism of Action
The mechanism by which 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
7-Diethylamino-4-methylcoumarin
Uniqueness: 3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-6-13-9(2)14-7-8-15(20-12(5)11(4)18)10(3)16(14)21-17(13)19/h7-8,12H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMINHDQHXJRFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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